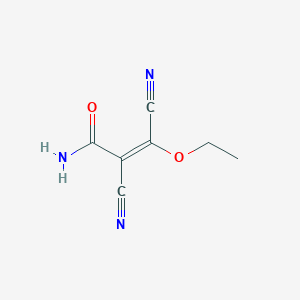
(E)-2,3-Dicyano-3-ethoxyacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,3-Dicyano-3-ethoxyacrylamide is an organic compound with a unique structure characterized by the presence of cyano groups, an ethoxy group, and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dicyano-3-ethoxyacrylamide typically involves the reaction of ethyl cyanoacetate with acrylonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Michael addition followed by cyclization to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key considerations include:
Catalysts: Use of phase-transfer catalysts to improve reaction efficiency
Purification: Crystallization or chromatography to isolate the pure compound
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,3-Dicyano-3-ethoxyacrylamide can undergo various chemical reactions, including:
Oxidation: The cyano groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst
Substitution: Nucleophiles like ammonia or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of dicarboxylic acids
Reduction: Formation of diamines
Substitution: Formation of substituted acrylamides
Aplicaciones Científicas De Investigación
(E)-2,3-Dicyano-3-ethoxyacrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (E)-2,3-Dicyano-3-ethoxyacrylamide involves its interaction with specific molecular targets. The cyano groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access
Signal Transduction: Modulating signaling pathways by interacting with key proteins
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dicyanoacrylamide: Lacks the ethoxy group, making it less soluble in organic solvents.
3-Ethoxyacrylamide: Lacks the cyano groups, reducing its potential for hydrogen bonding and enzyme inhibition.
2-Cyano-3-ethoxyacrylamide: Contains only one cyano group, affecting its reactivity and applications.
Uniqueness
(E)-2,3-Dicyano-3-ethoxyacrylamide is unique due to the combination of cyano and ethoxy groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H7N3O2 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
(E)-2,3-dicyano-3-ethoxyprop-2-enamide |
InChI |
InChI=1S/C7H7N3O2/c1-2-12-6(4-9)5(3-8)7(10)11/h2H2,1H3,(H2,10,11)/b6-5+ |
Clave InChI |
UKERREZFPNIBLR-AATRIKPKSA-N |
SMILES isomérico |
CCO/C(=C(\C#N)/C(=O)N)/C#N |
SMILES canónico |
CCOC(=C(C#N)C(=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12971790.png)

![8-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B12971815.png)
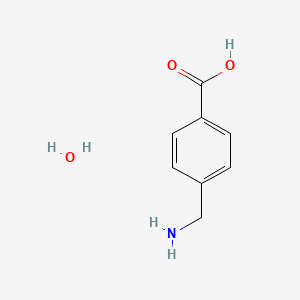
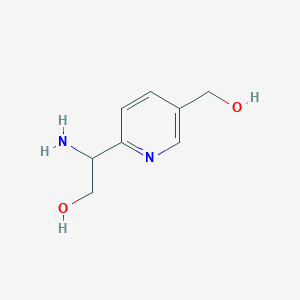

![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)
![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)

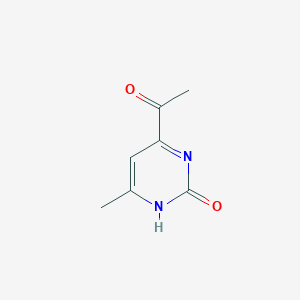
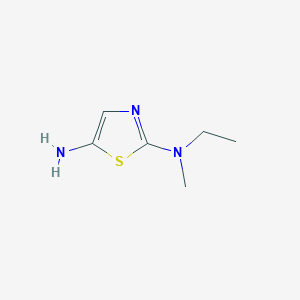
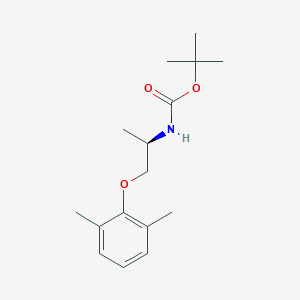
![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)
